molecular formula C6H16O3SSi B1221782 3-(Trimethylsilyl)propane-1-sulfonic acid CAS No. 18173-90-5

3-(Trimethylsilyl)propane-1-sulfonic acid

Cat. No.: B1221782
CAS No.: 18173-90-5
M. Wt: 196.34 g/mol
InChI Key: TVZRAEYQIKYCPH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as an internal standard in 1H NMR spectroscopy . In this context, the ‘target’ is the reference peak in the NMR spectrum.

Mode of Action

In 1H NMR spectroscopy, DSS provides a reference for the chemical shift scale. It results in high-intensity proton peaks which are easily identified .

Biochemical Pathways

Its role is to provide a stable reference point for the measurement of chemical shifts in the NMR spectrum .

Pharmacokinetics

It’s worth noting that dss forms stable aqueous solutions , which can be important for its use in aqueous environments.

Result of Action

The primary result of DSS’s action is the provision of a reliable and easily identifiable reference peak in the NMR spectrum. This allows for accurate measurement of chemical shifts of other compounds in the sample .

Action Environment

DSS has negligible sensitivity towards pH and temperature changes , making it a robust internal standard for NMR spectroscopy in various environmental conditions. Its stability in aqueous solutions also allows it to be used in a wide range of experimental setups.

Biochemical Analysis

Biochemical Properties

3-(Trimethylsilyl)propane-1-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to synthesize polyamine block-copolymers, which are essential in biochemical research . The compound’s interaction with these biomolecules is primarily through its sulfonic acid group, which can form strong ionic bonds with positively charged amino acid residues in proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are not extensively documented. Its primary use as an internal standard in NMR spectroscopy suggests that it does not significantly interfere with cellular functions. It is used to measure chemical shifts in various cellular metabolites, indicating its compatibility with cellular environments . There is no evidence to suggest that it impacts cell signaling pathways, gene expression, or cellular metabolism directly.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as an internal standard in NMR spectroscopy. The trimethylsilyl group provides a well-defined peak in NMR spectra, which serves as a reference point for measuring the chemical shifts of other protons in the sample . This mechanism does not involve direct binding interactions with biomolecules, enzyme inhibition, or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and reliability over time. It is stable under typical laboratory conditions and does not degrade easily . This stability ensures consistent results in NMR spectroscopy and other applications. Long-term effects on cellular function have not been observed, as the compound is primarily used as a reference standard and does not interact significantly with cellular components.

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models. As it is primarily used as an internal standard in NMR spectroscopy, it is typically used in very small quantities that are unlikely to cause toxic or adverse effects. High doses have not been studied extensively, but given its chemical nature, it is not expected to have significant toxic effects at the concentrations used in biochemical research.

Metabolic Pathways

Its primary function is as a reference standard in NMR spectroscopy, and it does not participate in metabolic reactions. Therefore, it does not interact with enzymes or cofactors involved in metabolic processes, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

As an internal standard in NMR spectroscopy, it is typically added to samples in controlled quantities and does not undergo significant transport or distribution within biological systems . It remains localized in the sample solution, where it serves its purpose as a reference standard.

Subcellular Localization

This compound does not have specific subcellular localization. It is used as an internal standard in NMR spectroscopy and remains in the sample solution without targeting specific cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)propane-1-sulfonic acid typically involves the reaction of trimethylsilyl chloride with propane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, silane derivatives, and substituted propane compounds .

Scientific Research Applications

3-(Trimethylsilyl)propane-1-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(Trimethylsilyl)propionic acid
  • 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt
  • 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt

Comparison: 3-(Trimethylsilyl)propane-1-sulfonic acid is unique in its stability and ability to form stable complexes with various reagents, making it particularly useful as an internal standard in NMR spectroscopy. Compared to similar compounds, it offers better solubility and stability in aqueous solutions, which enhances its applicability in various scientific research fields .

Properties

IUPAC Name

3-trimethylsilylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZRAEYQIKYCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939465
Record name 3-(Trimethylsilyl)propane-1-sulfonic acid
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Molecular Weight

196.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18173-90-5
Record name 3-(Trimethylsilyl)-1-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18173-90-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid, 3-(trimethylsilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trimethylsilyl)propane-1-sulfonic acid
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Record name 3-(trimethylsilyl)propane-1-sulfonic acid
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Record name 3-(Trimethylsilyl)-1-propanesulfonic acid
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Synthesis routes and methods

Procedure details

A solution of sodium 3-(trimethylsilyl)-1-propanesulfonate (9 grams, 41.2 mmol) dissolved in demineralized water (75 ml) was added drop wise into a short column packed with an excess (15-20 times the molar amount of 3-(trimethylsilyl)-1-propanesulfonate) of Tulsion T-42 MP(H+) acidic ion exchange resin. Then the resin bed was washed with water until the pH of the solution eluting from the column was about 5 to 6. The water solution of the free 3-(trimethylsilyl)-1-propanesulfonic acid thus obtained was neutralized with tetra-n-butylammonium hydroxide until the pH of the solution was about 5 to 5.5. The resulting mixture was extracted with chloroform (three times) and the combined chloroform washes was washed with water (three times). The chloroform layer was separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to remove solvent and other volatiles. The residual material was finally dried at 40° C. and 0.1 mm Hg to afford tetra-n-butylammonium 3-(trimethylsilyl)-1-propanesulfonate as a hygroscopic white solid. The yield of the product was 17.4 grams, or 97% of the theoretical amount. Proton NMR spectrum of the compound indicated that it was the desired compound.
Name
sodium 3-(trimethylsilyl)-1-propanesulfonate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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